molecular formula C17H17N5O4S B2801838 N-1,3-benzodioxol-5-yl-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide CAS No. 1040652-12-7

N-1,3-benzodioxol-5-yl-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide

Cat. No. B2801838
CAS RN: 1040652-12-7
M. Wt: 387.41
InChI Key: IJPFELSLFOPBEO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzodioxol group, an isopropylthio group, and a triazolopyridazine group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be quite complex, with multiple rings and functional groups. The benzodioxol group, for example, is a type of aromatic ether that is often found in biologically active compounds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, triazolopyridazines can participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Assessment

  • Synthesis of Heterocyclic Compounds: Research has focused on the development of novel heterocyclic compounds, including triazoles and pyridazinones, which have been synthesized to explore their biological properties. For example, Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted a biological assessment of the synthesized compounds, highlighting their potential pharmacological activities Karpina et al., 2019.

Insecticidal and Antiproliferative Activities

  • Insecticidal Activities

    Compounds incorporating thiadiazole moiety have been evaluated for their insecticidal effects against certain pests, indicating the potential for agricultural applications. Fadda et al. (2017) investigated the insecticidal activity of such compounds against the cotton leafworm, showcasing their potential in pest management Fadda et al., 2017.

  • Antiproliferative Activities

    The exploration of antiproliferative activities of triazolo[4,3-b]pyridazin-6-yloxy derivatives for cancer treatment has been a significant focus. Ilić et al. (2011) synthesized a small library of these derivatives and evaluated their effects on the proliferation of endothelial and tumor cells, providing insights into potential cancer therapies Ilić et al., 2011.

Positive Inotropic Activity

  • Cardiovascular Applications: Research into N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives has shown positive inotropic activity, suggesting potential applications in treating heart conditions. Zhang et al. (2008) synthesized a series of these compounds, evaluating their effects on isolated rabbit heart preparations, highlighting their potential in cardiovascular therapy Zhang et al., 2008.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

Given the complexity of this compound and the presence of several functional groups that are often found in biologically active compounds, it could be of interest for further study in fields such as medicinal chemistry .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-10(2)27-16-6-5-14-19-21(17(24)22(14)20-16)8-15(23)18-11-3-4-12-13(7-11)26-9-25-12/h3-7,10H,8-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPFELSLFOPBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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